molecular formula C17H13ClN2O B3026989 6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride CAS No. 1203255-75-7

6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B3026989
CAS No.: 1203255-75-7
M. Wt: 296.7 g/mol
InChI Key: PKBKOHDPZGMEJY-UHFFFAOYSA-N
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Description

“6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride” is a chemical compound with the molecular formula C17H14Cl2N2O and a molecular weight of 333.21 . It belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The ethyl group would be attached to the 6-position of the quinoline, and the pyridin-3-yl group would be attached to the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline ring system would likely make it aromatic and planar, and the chlorine atoms would likely make it relatively polar .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyridine Derivatives : A study by Al-Issa (2012) highlights the synthesis of a series of pyridine derivatives, including reactions that may involve compounds structurally similar to 6-ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride. The study explores the reactivity of these compounds in various chemical contexts (Al-Issa, 2012).

  • Fluorescence Derivatization for Alcohols : A research by Yoshida, Moriyama, and Taniguchi (1992) investigated 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This indicates potential applications in analytical chemistry for similar quinoline derivatives (Yoshida et al., 1992).

  • Luminescent Properties and Catalysis : A 2014 study by Xu et al. discusses cyclopalladated and cyclometalated complexes involving pyridine derivatives, which exhibit luminescence and are used in catalytic reactions. This suggests potential applications for similar quinoline derivatives in materials science and catalysis (Xu et al., 2014).

Biological Applications

  • Antifungal Activities : Rajendran and Karvembu (2002) synthesized Schiff bases derived from 3-amino-2H-pyrano[2,3-b]quinolin-2-ones and tested their antifungal properties. This highlights the potential biological applications of related quinoline compounds in developing antifungal agents (Rajendran & Karvembu, 2002).

  • Antimicrobial Screening : Desai and Dodiya (2014) investigated the antibacterial and antifungal activities of certain quinoline nucleus containing compounds, showcasing the potential of similar quinoline derivatives in medicinal chemistry and drug development (Desai & Dodiya, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Properties

IUPAC Name

6-ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-2-11-5-6-15-13(8-11)14(17(18)21)9-16(20-15)12-4-3-7-19-10-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBKOHDPZGMEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

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